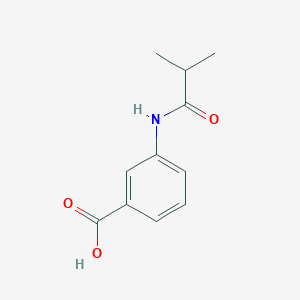

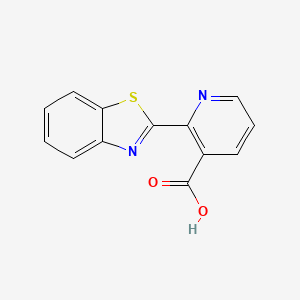

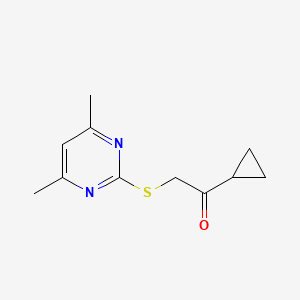

![molecular formula C14H10BrFO2 B1270615 5-溴-2-[(4-氟苄基)氧基]苯甲醛 CAS No. 423724-34-9](/img/structure/B1270615.png)

5-溴-2-[(4-氟苄基)氧基]苯甲醛

描述

Synthesis Analysis

The synthesis of compounds similar to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde often involves multi-step chemical processes, including bromination, alkoxylation, and aldehyde formation. A method involving palladium-catalyzed ortho-bromination has been applied to synthesize substituted 2-bromobenzaldehydes, showcasing the utility of directing groups and palladium catalysis in achieving selective bromination of aromatic compounds (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde has been elucidated using various spectroscopic techniques, including FT-IR, GC-MS, and NMR spectroscopy. Computational analysis, such as geometry optimization and potential energy scan (PES) studies, further aids in predicting the favored conformations and understanding the molecular properties such as AIM, NBO, HOMO-LUMO, and MEP surfaces (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

The title compound's reactivity and participation in chemical reactions are influenced by its functional groups. For instance, the bromo and aldehyde functionalities enable it to undergo further functionalization through nucleophilic substitution reactions and condensation processes, respectively. The presence of a fluorine atom adds to its reactivity due to the inductive effects, influencing the electronic properties of the molecule.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. For compounds similar to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde, crystallographic analysis reveals how intermolecular interactions, such as hydrogen bonding and π-π stacking, affect their solid-state arrangements and stability (Tureski & Tanski, 2013).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde, including its reactivity, stability, and interaction with other molecules, can be derived from its functional groups and electronic structure. The bromo and aldehyde groups, in particular, provide sites for nucleophilic attacks, facilitating a range of chemical transformations. Moreover, the electron-withdrawing effect of the fluorine atom enhances the electrophilic character of the aldehyde carbon, making it more reactive towards nucleophiles.

- Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes (Balachander & Manimekalai, 2017).

- Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes (Dubost et al., 2011).

- 2-Bromo-5-fluorobenzaldehyde (Tureski & Tanski, 2013).

科学研究应用

生命科学研究

该化合物可用于各种生命科学研究应用 . 生命科学研究通常涉及对生物系统的研究,范围从单个细胞的分子生物学研究到复杂生态系统的研究。

材料科学研究

材料科学研究涉及对建筑或制造材料(如陶瓷、金属、聚合物和复合材料)的性质和应用的研究 . “5-溴-2-[(4-氟苄基)氧基]苯甲醛”可能可用于该领域,但具体应用取决于研究背景。

化学合成

该化合物可用作化学合成中的中间体 . 化学合成涉及从简单的化学物质中创建复杂的化学化合物。它是许多行业分支(特别是制药行业)的基础。

色谱法

色谱法是一种用于分离混合物的实验室技术 . “5-溴-2-[(4-氟苄基)氧基]苯甲醛”可能可用于此背景,但具体应用取决于研究背景。

分析研究

分析研究通常涉及使用复杂的分析技术来了解物质的组成和结构 . “5-溴-2-[(4-氟苄基)氧基]苯甲醛”可能可用于该领域,但具体应用取决于研究背景。

蛋白质组学研究

蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能 . “5-溴-2-[(4-氟苄基)氧基]苯甲醛”可能可用于蛋白质组学研究,但具体应用取决于研究背景。

作用机制

未来方向

属性

IUPAC Name |

5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVGTRXZCYYPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

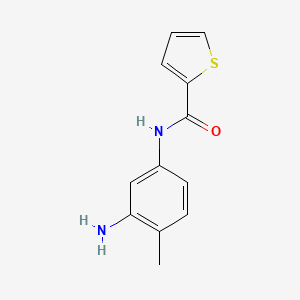

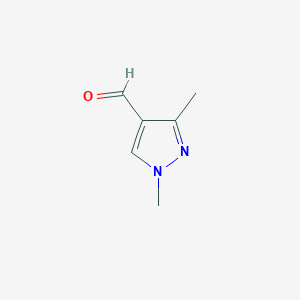

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

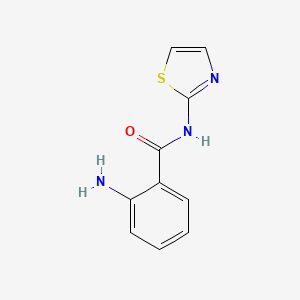

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)